

SLV310: A Technical Overview of a Novel Antipsychotic Agent

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Compound of Interest					
Compound Name:	SLV310				
Cat. No.:	B1681008	Get Quote			

Discovered and developed by Solvay Pharmaceuticals, **SLV310** is a novel psychoactive compound identified as a potential antipsychotic agent with a unique dual mechanism of action. This document provides a comprehensive technical guide on the discovery, history, and pharmacological profile of **SLV310**, intended for researchers, scientists, and drug development professionals.

Introduction and Discovery

SLV310, with the chemical name 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, emerged from a structure-activity relationship (SAR) program aimed at developing new treatments for schizophrenia.[1] The core concept behind its development was to combine potent dopamine D2 receptor antagonism with serotonin reuptake inhibition within a single molecule.[1] This dual action was hypothesized to address a broader range of symptoms in schizophrenia compared to existing treatments. The key scientific publication detailing the discovery and initial pharmacological characterization of **SLV310** was published in 2003.[1]

History of Development

SLV310 was developed by Solvay Pharmaceuticals Research Laboratories.[1] While the initial preclinical data presented a promising profile, the complete development history and the current status of **SLV310** are not extensively documented in publicly available literature. Pharmaceutical development pipelines are dynamic, and compounds may be discontinued for various reasons, including but not limited to efficacy, safety, or strategic portfolio decisions. The



divestment of Solvay's pharmaceutical division may have also impacted the continued development and public reporting on compounds like **SLV310**.

Pharmacological Profile

The primary pharmacological characteristic of **SLV310** is its dual activity as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This profile suggests potential efficacy against both the positive symptoms of schizophrenia (addressed by D2 antagonism) and the negative and affective symptoms (potentially addressed by serotonin reuptake inhibition).

In Vitro Pharmacology

Detailed quantitative data from in vitro studies, such as binding affinities (Ki values) for various receptors and transporter inhibition constants (IC50 values), are crucial for a thorough understanding of a compound's pharmacological profile. Unfortunately, specific quantitative data from the primary literature on **SLV310** is not readily available in the public domain.

Table 1: In Vitro Pharmacological Data for **SLV310** (Data Not Available)

Target	Assay Type	SLV310 Value	Reference Compound	Reference Value
Dopamine D2 Receptor	Binding Affinity (Ki)	N/A	Haloperidol	N/A
Serotonin Transporter (SERT)	Inhibition (IC50)	N/A	Fluoxetine	N/A
Other Receptors/Trans porters	Binding Affinity (Ki)	N/A	-	N/A

N/A: Data not available in the public domain.

In Vivo Pharmacology



Preclinical in vivo studies are essential to evaluate the therapeutic potential and side-effect profile of a new drug candidate. These studies typically involve various animal models of schizophrenia. While the primary publication on **SLV310** mentions in vivo testing, specific quantitative results, such as the effective dose (ED50) in these models, are not detailed in the accessible literature.[1]

Table 2: In Vivo Pharmacological Data for **SLV310** (Data Not Available)

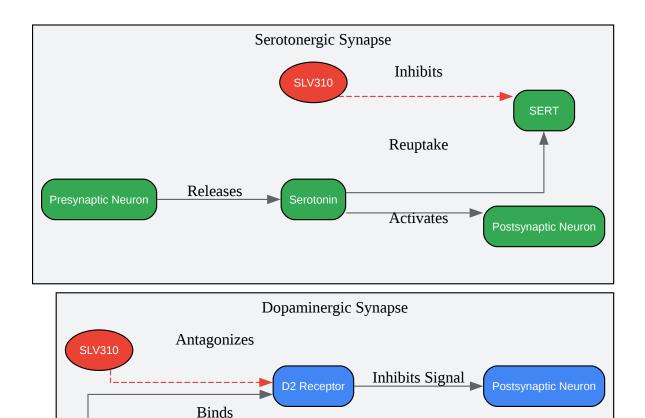
Animal Model	Assay	SLV310 ED50	Effect
Apomorphine-induced climbing in mice	Dopamine D2 antagonism	N/A	N/A
Conditioned avoidance response	Antipsychotic-like activity	N/A	N/A
Microdialysis studies	Neurotransmitter levels	N/A	N/A

N/A: Data not available in the public domain.

Signaling Pathways and Experimental Workflows Proposed Signaling Pathway of SLV310

The dual mechanism of **SLV310** suggests its interaction with two distinct signaling pathways. As a dopamine D2 receptor antagonist, it would block the downstream signaling cascade initiated by dopamine in the postsynaptic neuron. As a serotonin reuptake inhibitor, it would increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.





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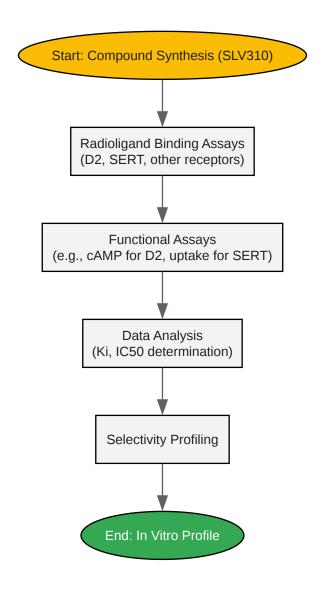
Caption: Proposed dual mechanism of SLV310.

Dopamine

General Experimental Workflow for In Vitro Profiling

The in vitro characterization of a compound like **SLV310** typically follows a standardized workflow to determine its potency and selectivity at various biological targets.





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Caption: General workflow for in vitro profiling.

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize **SLV310** are not available in the public literature. However, standardized methodologies for radioligand binding assays and neurotransmitter uptake assays are widely used in pharmacology.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of **SLV310** for the dopamine D2 receptor.

Materials:



- Cell membranes expressing the human dopamine D2 receptor.
- Radioligand (e.g., [3H]-Spiperone).
- SLV310 at various concentrations.
- Assay buffer.
- Glass fiber filters.
- Scintillation counter.

Methodology:

- Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of SLV310.
- · Allow the binding to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the concentration of SLV310 that inhibits 50% of the specific binding of the radioligand (IC50).
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay (General Protocol)

Objective: To determine the potency (IC50) of **SLV310** to inhibit the serotonin transporter (SERT).

Materials:

Synaptosomes or cells expressing the human serotonin transporter.



- [3H]-Serotonin.
- SLV310 at various concentrations.
- · Assay buffer.

Methodology:

- Pre-incubate the synaptosomes or cells with varying concentrations of SLV310.
- Initiate the uptake by adding a fixed concentration of [3H]-Serotonin.
- Allow the uptake to proceed for a defined period at a controlled temperature.
- Terminate the uptake by rapid filtration and washing with ice-cold buffer.
- Measure the amount of [3H]-Serotonin taken up by the synaptosomes or cells using a scintillation counter.
- Determine the concentration of **SLV310** that inhibits 50% of the serotonin uptake (IC50).

Conclusion

SLV310 represents an innovative approach in antipsychotic drug design by combining dopamine D2 receptor antagonism and serotonin reuptake inhibition in a single molecule. While the initial preclinical rationale is compelling, a comprehensive public record of its quantitative pharmacological data and the full history of its development are limited. Further disclosure of data from Solvay's archives would be necessary to fully evaluate the scientific and clinical journey of this compound.

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References



- 1. SLV310, a novel, potential antipsychotic, combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
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